molecular formula C11H10BrNO3 B1489564 Methyl 4-bromo-2-cyano-6-methoxyphenylacetate CAS No. 1804402-70-7

Methyl 4-bromo-2-cyano-6-methoxyphenylacetate

Cat. No.: B1489564
CAS No.: 1804402-70-7
M. Wt: 284.11 g/mol
InChI Key: AZTJMFYMGDZALT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-methoxyphenylacetate is a versatile organic compound with a complex molecular structure. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 2-cyano-6-methoxyphenylacetate followed by methylation. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and methylation agents like methyl iodide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed for this purpose.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-cyano-6-methoxyphenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted phenylacetate derivatives.

Scientific Research Applications

Methyl 4-bromo-2-cyano-6-methoxyphenylacetate is widely used in scientific research due to its unique properties. It serves as an intermediate in the synthesis of various organic compounds and is utilized in drug development. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-bromo-2-cyano-6-methoxyphenylacetate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Methyl 4-bromo-2-cyano-6-methoxybenzoate

  • Methyl 4-bromo-2-cyano-6-methoxybenzeneacetate

  • Methyl 4-bromo-2-cyano-6-methoxyphenylpropionate

These compounds share similar structural features but differ in their functional groups and applications.

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-4-8(12)3-7(6-13)9(10)5-11(14)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTJMFYMGDZALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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